molecular formula C13H12N2O3S B2519956 N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941998-75-0

N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2519956
CAS RN: 941998-75-0
M. Wt: 276.31
InChI Key: HZTGAYAPGPGLPD-UHFFFAOYSA-N
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Description

N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as HT-2, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. HT-2 is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of various cellular processes.

Scientific Research Applications

Catalysis and Synthetic Applications

One significant application of N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide derivatives is in catalysis. For example, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for the Goldberg amidation reaction, demonstrating broad applicability toward various (hetero)aryl chlorides and primary amides, including the arylation of lactams and oxazolidinones, with good to excellent yields (Subhadip De, Junli Yin, & D. Ma, 2017). Additionally, this compound has shown potential as a ligand in copper-catalyzed C−O cross-couplings, facilitating the preparation of biarylethers and phenols under mild conditions (V. Chan, S. W. Krabbe, Changfeng Li, Lijie Sun, Yue Liu, & Alex J. Nett, 2019).

Anticancer Activity

Research into the biological activities of related compounds has uncovered potential anticancer properties. Hydroxyl-containing benzo[b]thiophene analogs, which share structural similarities with this compound, have been found to exhibit selectivity towards laryngeal cancer cells, indicating the role of the hydroxyl group in anticancer activity (B. Haridevamuthu, Tamilvelan Manjunathan, et al., 2023).

Material Science

In the realm of material science, thiophene derivatives, including those structurally related to this compound, have been utilized in the synthesis and characterization of conducting copolymers. These copolymers, synthesized through electrochemical copolymerization with 3,4-ethylenedioxy thiophene (EDOT), have been explored for their electrical conductivity, showcasing their potential in electronic and optoelectronic devices (E. Turac, E. Sahmetlioglu, & L. Toppare, 2014).

Mechanism of Action

The mechanism of action of “N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide” is not available .

properties

IUPAC Name

N'-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-10-5-3-9(4-6-10)15-13(18)12(17)14-8-11-2-1-7-19-11/h1-7,16H,8H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTGAYAPGPGLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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